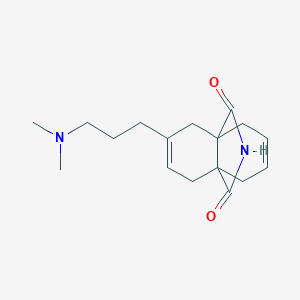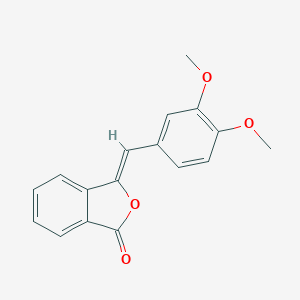
3-(3,4-Dimethoxybenzylidene)phthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxybenzylidene)phthalide, commonly known as DMP, is a chemical compound that has been widely studied for its various applications in scientific research. This compound is a derivative of phthalic anhydride and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DMP has been extensively studied for its various applications in scientific research. One of the main applications of DMP is in the field of cancer research. Studies have shown that DMP has potent anticancer properties and can induce apoptosis in cancer cells. DMP has also been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of DMP is not fully understood. However, studies have suggested that DMP may induce apoptosis in cancer cells by activating the caspase cascade. DMP has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
DMP has been found to exhibit a range of biochemical and physiological effects. Studies have shown that DMP can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. DMP has also been found to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMP in lab experiments is its potent anticancer properties. DMP has been found to be effective against a wide range of cancer cell lines. However, one of the limitations of using DMP in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for the study of DMP. One area of research is the development of more efficient synthesis methods for DMP. Another area of research is the elucidation of the mechanism of action of DMP. Further studies are also needed to explore the potential applications of DMP in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease.
Conclusion:
In conclusion, DMP is a chemical compound that has been widely studied for its various applications in scientific research. The synthesis of DMP involves the reaction between phthalic anhydride and 3,4-dimethoxybenzaldehyde. DMP has been found to exhibit potent anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Although there are some limitations to using DMP in lab experiments, there are several future directions for the study of this compound.
Métodos De Síntesis
The synthesis of DMP involves the reaction between phthalic anhydride and 3,4-dimethoxybenzaldehyde. The reaction is typically carried out in the presence of a catalyst such as piperidine or pyridine. The resulting product is then purified through recrystallization to obtain pure DMP.
Propiedades
Fórmula molecular |
C17H14O4 |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C17H14O4/c1-19-14-8-7-11(10-16(14)20-2)9-15-12-5-3-4-6-13(12)17(18)21-15/h3-10H,1-2H3/b15-9- |
Clave InChI |
RPYYTHUJKJTHOE-DHDCSXOGSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



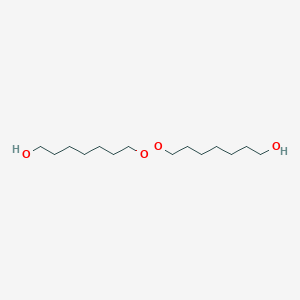

![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)
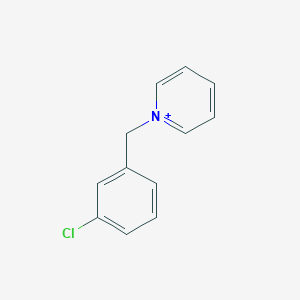
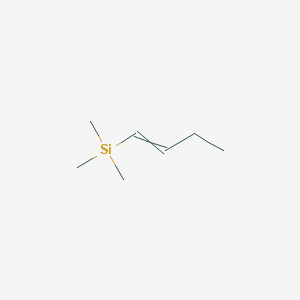
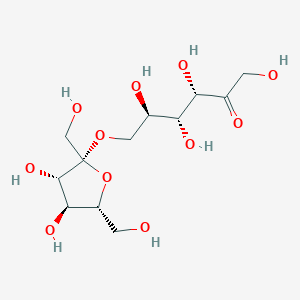
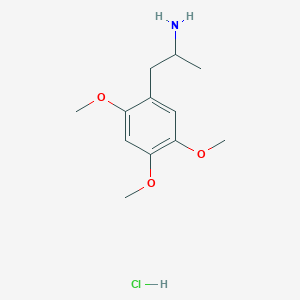
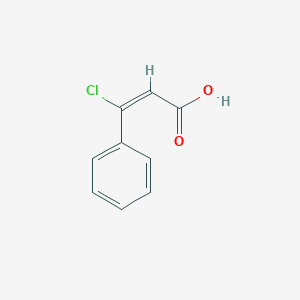
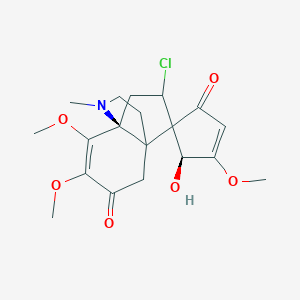

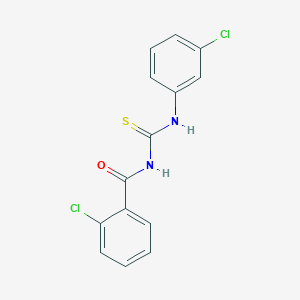
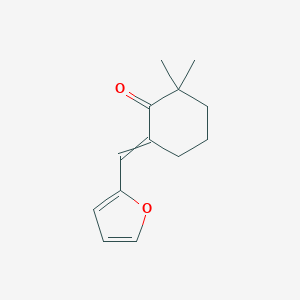
![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)
